N-Boc-哌嗪-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-piperazine-d4 is a compound used for pharmaceutical testing . It is an N-Boc protected piperazine and is used as a reference standard for accurate results .

Synthesis Analysis

N-Boc-piperazine can be synthesized through various methods. One such method involves the cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . Another method involves the direct lithiation of N-Boc piperazines at temperatures higher than -78°C .

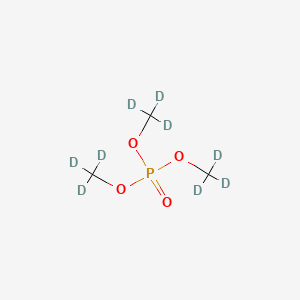

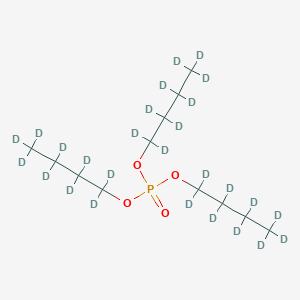

Molecular Structure Analysis

The molecular formula of N-Boc-piperazine-d4 is C9H14D4N2O2 . Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .

Chemical Reactions Analysis

N-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Physical And Chemical Properties Analysis

N-Boc-piperazine-d4 has a molecular weight of 186.251 . It has a density of 1.0±0.1 g/cm3, a boiling point of 258.0±15.0 °C at 760 mmHg, and a melting point of 47-49ºC . The flash point is 109.8±20.4 °C .

科学研究应用

Medicinal Chemistry and Drug Development

N-Boc-piperazine-d4 is a valuable building block in the synthesis of pharmaceutical compounds. Its incorporation into drug molecules can enhance metabolic stability, alter pharmacokinetics, and improve drug safety profiles. Researchers often use stable isotope-labeled compounds like N-Boc-piperazine-d4 to study metabolic pathways in vivo .

Cancer Research and Targeted Therapies

Piperazine derivatives play a crucial role in drug discovery, particularly in cancer treatment. For instance, Imatinib (Gleevec), a tyrosine kinase inhibitor used for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), contains a piperazine ring. N-Boc-piperazine-d4 can serve as a precursor for designing novel kinase inhibitors or other targeted therapies .

Chemical Biology and Proteomics

Stable isotope labeling facilitates quantitative proteomics studies. Researchers use N-Boc-piperazine-d4 to label amino groups in peptides and proteins. By comparing labeled and unlabeled samples, they can quantify protein expression levels, study protein interactions, and investigate post-translational modifications .

Materials Science and Nanocatalysis

N-Boc-piperazine-d4 has been employed in the synthesis of functional materials. For example, it serves as a ligand in coordination chemistry or as a precursor for preparing metal-organic frameworks (MOFs). Additionally, piperazine-based ionic liquids immobilized on nanoparticles exhibit catalytic activity in various organic transformations .

Organic Synthesis and Chemical Methodology

Researchers have explored diverse synthetic methods for piperazine derivatives. Notably, N-Boc-piperazine-d4 can be synthesized via cyclization reactions of 1,2-diamine derivatives with sulfonium salts. Other methods include Ugi reactions, ring opening of aziridines, and intermolecular cycloadditions. These approaches contribute to the development of new synthetic routes and functionalized piperazines .

Biophysical Studies and NMR Spectroscopy

Isotopically labeled compounds like N-Boc-piperazine-d4 are valuable tools for nuclear magnetic resonance (NMR) spectroscopy. They allow researchers to probe protein-ligand interactions, study protein dynamics, and elucidate binding sites. N-Boc-piperazine-d4 can be incorporated into peptides or small molecules for NMR-based structural investigations .

安全和危害

未来方向

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is prevalent in diverse pharmacological agents . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring , which could lead to the development of new drugs with improved pharmacological and pharmacokinetic profiles.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Boc-piperazine-d4 involves the protection of the amine group of piperazine with a Boc group, followed by deuterium exchange to obtain the deuterated compound.", "Starting Materials": [ "Piperazine", "Di-tert-butyl dicarbonate (Boc2O)", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of piperazine with Boc group using Boc2O in the presence of a catalyst like DMAP", "Purification of the protected compound using column chromatography", "Deuterium exchange by dissolving the protected compound in D2O and adding NaOH as a catalyst", "Purification of the deuterated compound using column chromatography", "Removal of the Boc group using an acid like TFA or HCl" ] } | |

CAS 编号 |

1126621-87-1 |

产品名称 |

N-Boc-piperazine-d4 |

分子式 |

C9H18N2O2 |

分子量 |

190.279 |

IUPAC 名称 |

tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2 |

InChI 键 |

CWXPZXBSDSIRCS-CQOLUAMGSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCNCC1 |

同义词 |

1-(tert-Butoxycarbonyl)piperazine-d4; 1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester-d4; tert-Butyl 1-Piperazinecarboxylate-d4; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine-d4; 1-Piperazinecarboxylic Acid tert-Butyl Ester-d4; 1-Piperazine-3,3,5,5- |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

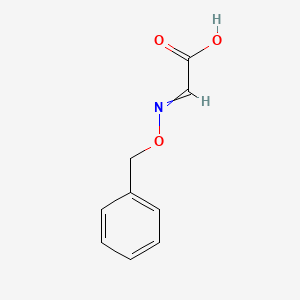

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。